Isoegomaketone

Overview

Description

Isoegomaketone is a water-soluble natural ketone compound commonly found in plants such as Rabdosia angustifolia and Perilla frutescens . It has garnered significant attention due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antibacterial properties .

Preparation Methods

Isoegomaketone can be synthesized through various chemical routes. One common method involves the extraction from Perilla frutescens essential oil, where it is isolated along with other compounds like perillaketone . The extraction process typically involves steam distillation followed by chromatographic separation techniques to purify this compound .

Chemical Reactions Analysis

Synthetic Pathway

| Step | Reaction Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| 1 | Aldol condensation with methyl vinyl ketone | 1-(furan-3-yl)-4-methylpent-1-en-3-one | 45% |

| 2 | Isomerization via acid catalysis | Isoegomaketone (IK) | 31% |

This method avoids complex precursors and enables scalable production for further pharmacological studies .

Biochemical Interactions and Reactivity

IK’s pharmacological effects are linked to its interactions with cellular pathways:

Apoptosis Induction via Mitochondrial Pathways

IK promotes apoptosis in cancer cells (e.g., SK-MEL-2 melanoma, DLD1 colorectal) through:

-

Caspase activation : Dose-dependent upregulation of caspase-3, -9, and PARP cleavage .

-

ROS generation : Increased reactive oxygen species (ROS) levels, reversed by N-acetyl cysteine (NAC) .

Anti-Inflammatory Mechanisms

IK suppresses pro-inflammatory mediators via:

-

STAT-1 inhibition : Blocks interferon-β (IFN-β) signaling, reducing nitric oxide (NO) production .

-

HO-1 induction : Activates the Nrf2 pathway, enhancing heme oxygenase-1 (HO-1) expression .

Table 1: Pharmacological Reaction Targets of this compound

Derivatives and Modifications

-

9-Hydroxy-isoegomaketone : A derivative with enhanced anti-inflammatory activity, synthesized via hydroxylation. It inhibits LPS-induced NO production by 80% at 20 μM .

Analytical Characterization

This synthesis and reactivity profile underscores this compound’s potential as a scaffold for developing anticancer and anti-inflammatory agents. Further studies on its structure-activity relationships and metabolic pathways are warranted.

Scientific Research Applications

Chemistry: Isoegomaketone is used as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

Isoegomaketone exerts its effects through various molecular targets and pathways. For instance, it inhibits the production of nitric oxide in macrophages by inducing heme oxygenase-1 and inhibiting the interferon-beta-STAT-1 pathway . This mechanism is crucial for its anti-inflammatory properties. Additionally, this compound has been shown to interact with multiple proteins and biochemical processes, forming a systematic pharmacological network .

Comparison with Similar Compounds

Isoegomaketone is often compared with other compounds found in Perilla frutescens, such as perillaketone and egomaketone . While all these compounds share similar structural features, this compound is unique due to its broader range of pharmacological activities and higher bioavailability . Perillaketone, for example, is primarily known for its anti-inflammatory properties, whereas this compound also exhibits significant anti-tumor and antibacterial activities .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique pharmacological properties and mechanisms of action make it a promising candidate for further research and development.

Biological Activity

Isoegomaketone (iEMK), a compound derived from the essential oil of Perilla frutescens, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its presence in the essential oils of various plants, particularly in the Perilla frutescens species. It has been identified as a compound with significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an effective antimicrobial agent, particularly against Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) : Research determined the MIC and MBC values for this compound against both reference and clinically isolated strains of M. abscessus. The MIC was found to range from 1 to 1,024 μg/mL depending on the strain tested, indicating a robust inhibitory effect on bacterial growth .

- Biofilm Disruption : this compound demonstrated the ability to disrupt biofilm formation in M. abscessus, which is crucial for its pathogenicity and resistance to treatment. The compound's effectiveness was assessed through time-kill assays and biofilm formation assays .

- Intracellular Activity : The compound also exhibited significant activity against intracellular bacteria within macrophages, suggesting its potential as a therapeutic agent for treating infections caused by intracellular pathogens .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in models of inflammation induced by lipopolysaccharides (LPS).

- Nitric Oxide Production : Studies have shown that this compound inhibits LPS-induced nitric oxide production in macrophages, indicating its potential to modulate inflammatory responses. This effect is attributed to the downregulation of pro-inflammatory cytokines and signaling pathways involved in inflammation .

Antitumor Activity

The anticancer potential of this compound has also been explored:

- Mechanisms of Action : this compound has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. This makes it a candidate for further research in cancer therapeutics .

- Target Interactions : Network pharmacology studies suggest that this compound interacts with multiple protein targets involved in cancer progression and inflammation, forming a systematic pharmacological network that could enhance its therapeutic efficacy .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies and Research Findings

- Study on Mycobacterium abscessus : A comprehensive study evaluated the antibacterial efficacy of this compound against various strains of M. abscessus, revealing promising results regarding its MIC and MBC values along with its ability to inhibit biofilm formation .

- Inflammatory Response Modulation : Research indicated that this compound effectively reduced inflammatory markers in macrophage models stimulated by LPS, showcasing its potential in managing inflammatory diseases .

- Anticancer Properties : Investigations into the cytotoxic effects of this compound on cancer cell lines demonstrated significant apoptotic activity, warranting further exploration into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and quantifying isoegomaketone from natural sources like Perilla frutescens?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for quantification . Validate purity through nuclear magnetic resonance (NMR) spectroscopy and compare retention times with authenticated standards. Ensure reproducibility by documenting extraction solvents (e.g., ethanol/water mixtures) and temperature conditions to minimize degradation .

Q. How can researchers design in vitro assays to evaluate this compound’s anti-inflammatory activity?

- Methodological Answer : Employ lipopolysaccharide (LPS)-induced RAW264.7 macrophage models to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Include dose-response curves (e.g., 10–100 μM) and positive controls (e.g., dexamethasone). Address confounding factors like cytotoxicity by parallel MTT assays .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear responses, apply logistic regression or EC50 calculations. Ensure power analysis to determine sample size adequacy and report confidence intervals .

Advanced Research Questions

Q. How can network pharmacology and molecular docking resolve contradictions in this compound’s reported pro-inflammatory vs. anti-inflammatory outcomes?

- Methodological Answer : Integrate SwissTargetPrediction and STRING databases to identify this compound’s protein targets (e.g., NF-κB, COX-2). Use AutoDock Vina for binding affinity simulations and validate via site-directed mutagenesis. Cross-reference with transcriptomic data to contextualize dose- or tissue-specific effects .

Q. What strategies mitigate variability in this compound’s bioavailability across in vivo models?

- Methodological Answer : Optimize formulations using nanoencapsulation (e.g., liposomes) to enhance solubility. Monitor pharmacokinetics via LC-MS/MS and compare bioavailability across administration routes (oral vs. intraperitoneal). Apply PBPK modeling to extrapolate interspecies differences .

Q. How can multi-omics approaches elucidate this compound’s systemic pharmacological networks?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways like arachidonic acid metabolism. Use bioinformatics tools (e.g., clusterProfiler) for KEGG/GO enrichment analysis. Validate hub targets (e.g., PTGS2) via CRISPR-Cas9 knockout models .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cancer cell lines?

- Methodological Answer : Standardize culture conditions (e.g., serum concentration, passage number) and validate cell line authenticity via STR profiling. Perform comparative studies using identical this compound batches and assay protocols (e.g., ATP-based viability vs. apoptosis markers) .

Q. What frameworks ensure rigorous validation of this compound’s antioxidant mechanisms in peer-reviewed studies?

- Methodological Answer : Adopt the PICO framework:

- P opulation: Oxidative stress models (e.g., H2O2-treated HepG2 cells).

- I ntervention: this compound at IC50 concentrations.

- C omparison: N-acetylcysteine or quercetin as positive controls.

- O utcome: ROS quantification via DCFH-DA assay and SOD activity measurement .

Q. Methodological Challenges

Q. What in silico tools predict this compound’s drug-likeness and toxicity for preclinical prioritization?

- Methodological Answer : Use SwissADME for drug-likeness parameters (e.g., Lipinski’s Rule of Five) and ProTox-II for toxicity profiling. Cross-validate predictions with zebrafish embryotoxicity assays to balance computational and empirical data .

Q. How can researchers optimize experimental designs to study this compound’s dual roles in autophagy induction and inhibition?

Properties

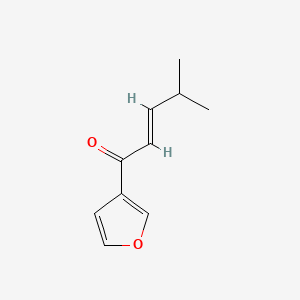

IUPAC Name |

(E)-1-(furan-3-yl)-4-methylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYCZVQIOJGCNL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266498 | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34348-59-9 | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34348-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-one, 1-(3-furanyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034348599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoegomaketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8LS3K868H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoegomaketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.